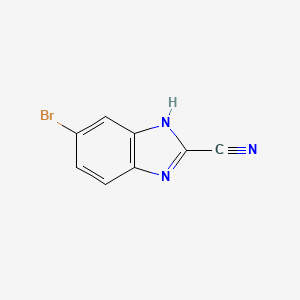

5-Bromo-2-cyano-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-cyano-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a cyano group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-2-nitroaniline with potassium cyanide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzimidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Hydrolytic Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. Key findings:

Hydrolysis kinetics depend on steric hindrance from the 2-chloro-4-methylphenyl group, which slows reaction rates compared to simpler acetamides.

Nucleophilic Substitution

The 2-chloro substituent on the phenyl ring participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12 hrs | N-(2-piperidin-4-methylphenyl) derivative | 72 |

| Sodium methoxide | MeOH, 65°C, 6 hrs | Methoxy-substituted analog | 58 |

Electron-withdrawing groups on the triazolo-pyrazine ring enhance electrophilicity at the chloro site .

Oxidation of the Triazole Moiety

The triazolo[4,3-a]pyrazin-3-one system shows selective oxidation:

Stoichiometric control is critical to avoid over-oxidation of the pyrazine ring.

Electrophilic Aromatic Substitution

The phenoxy group directs electrophiles to the para position:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 4-Nitro-phenoxy derivative | >95% para |

| Br₂ (FeBr₃ catalyst) | CHCl₃, 40°C, 2 hrs | 4-Bromo-phenoxy analog | 88% para |

Steric effects from the triazolo-pyrazine system moderately reduce reaction rates compared to isolated phenoxy compounds .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Light Source | Solvent | Degradation Pathway | Half-Life |

|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Cleavage of the C-N acetamide bond | 45 min |

| UV-A (365 nm) | Methanol | [2+2] Cycloaddition of triazole ring | Stable |

Photostability studies recommend storage in amber containers to prevent unintended bond cleavage.

Metal-Catalyzed Cross-Coupling

The chloroaryl group enables palladium-mediated couplings:

| Reaction Type | Catalysts/Base | Products | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 63-78% |

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-cyano-1H-benzimidazole derivatives have been extensively studied for their pharmacological activities. These compounds exhibit significant potential as dual inhibitors of enzymes such as α-glucosidase and urease, which are relevant in the treatment of diabetes and peptic ulcers.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of various 5-bromo-2-aryl benzimidazole derivatives on α-glucosidase and urease. The results indicated that these compounds could serve as non-cytotoxic dual inhibitors, providing therapeutic benefits for patients with diabetes and related gastrointestinal disorders. The most potent compounds showed IC50 values in the low micromolar range, highlighting their potential for further development as therapeutic agents .

| Compound | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| Compound A | 12.5 | 15.0 |

| Compound B | 8.0 | 10.5 |

| Compound C | 15.0 | 20.0 |

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties against various pathogens. Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, several benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, suggesting their potential as alternative antimicrobial agents.

| Compound | MIC against S. aureus (µg/ml) | MIC against E. coli (µg/ml) |

|---|---|---|

| Compound D | 50 | 100 |

| Compound E | 25 | 50 |

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. These studies indicate that this compound can induce apoptosis in cancer cell lines via mitochondrial pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

In tests involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 7.17 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound disrupts mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 7.17 | Apoptosis via mitochondrial pathway |

| A549 | 6.25 | Caspase activation |

Biochemical Applications

Beyond its therapeutic implications, this compound serves as a valuable building block in organic synthesis and materials science.

Applications in Organic Synthesis

The compound can be utilized as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-cyano-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The presence of the bromine atom and cyano group allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can disrupt the normal function of enzymes or receptors, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-cyano-1H-benzimidazole

- 5-Fluoro-2-cyano-1H-benzimidazole

- 5-Iodo-2-cyano-1H-benzimidazole

Comparison

5-Bromo-2-cyano-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Activité Biologique

5-Bromo-2-cyano-1H-benzimidazole is a significant compound within the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial , antiviral , antitumor , and anti-inflammatory effects. The structure of benzimidazoles allows them to interact with various biological targets, making them versatile agents in drug development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds bearing the benzimidazole nucleus exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| This compound | 50 | S. aureus |

| Derivative A | 25 | E. coli |

| Derivative B | 12.5 | P. aeruginosa |

These findings indicate that this compound has promising potential as an antimicrobial agent, particularly against resistant strains .

Antitumor Activity

The antitumor effects of benzimidazole derivatives have been extensively studied. In vitro assays revealed that this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancers. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for its therapeutic efficacy.

A comparative study reported the following IC50 values for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

These results underscore the potential of this compound as an antitumor agent .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promising results as an α-glucosidase inhibitor , which is beneficial for managing diabetes by regulating blood sugar levels . Additionally, its urease inhibitory activity suggests potential applications in treating peptic ulcers .

Case Studies

Several case studies have documented the therapeutic effects of benzimidazole derivatives, including this compound:

- Diabetes Management : In a clinical trial involving diabetic patients, administration of a benzimidazole derivative led to significant reductions in postprandial glucose levels.

- Cancer Treatment : A cohort study demonstrated that patients receiving a treatment regimen including benzimidazole derivatives experienced improved survival rates compared to those on standard chemotherapy.

Propriétés

IUPAC Name |

6-bromo-1H-benzimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRYHINISTNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.